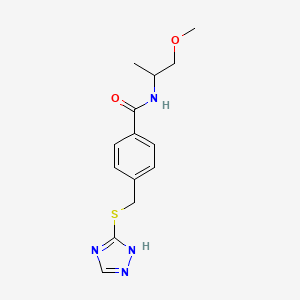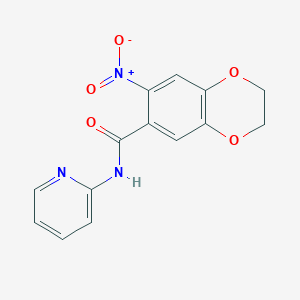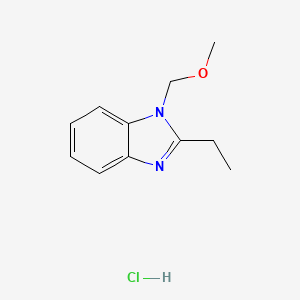
N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1 and CB2, which are important targets for the development of new drugs for a variety of medical conditions.
Mechanism of Action
N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and play a critical role in regulating many physiological processes. When N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide-2201 binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules that can affect various physiological processes.
Biochemical and Physiological Effects
N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide-2201 has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been shown to have anxiolytic and sedative effects, which may make it useful for the treatment of anxiety disorders and insomnia.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide-2201 in scientific research is that it is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the effects of synthetic cannabinoids on these receptors in a controlled manner. However, one limitation of using N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide-2201 is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.
Future Directions
There are many potential future directions for research on N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide-2201. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of pain, inflammation, and other medical conditions. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body, which could help to inform public health policies related to the use of these compounds. Finally, researchers may also be interested in studying the effects of N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide-2201 on other physiological processes, such as metabolism and immune function, which could have important implications for the development of new drugs for a variety of medical conditions.
Synthesis Methods
The synthesis of N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide-2201 involves the reaction of 4-cyanobenzyl chloride with 1-(2-methoxypropan-2-yl)-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to yield N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide-2201.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide-2201 has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system, which plays a critical role in regulating many physiological processes in the body. This compound has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-10(7-20-2)17-13(19)12-5-3-11(4-6-12)8-21-14-15-9-16-18-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWWPHFEZUFMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-ethyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7452648.png)
![[2-Oxo-1-phenyl-2-[3-(trifluoromethyl)anilino]ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7452651.png)
![6-(2-methylphenyl)imino-4-phenyl-4-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-a]isoindol-2-one](/img/structure/B7452655.png)
![2-[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452672.png)

![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2,4,6-trimethylbenzoate](/img/structure/B7452681.png)
![7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7452691.png)
![N-[2-chloro-6-(trifluoromethyl)phenyl]-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7452700.png)
![2-[(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452703.png)


![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methylpropanamide](/img/structure/B7452717.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7452721.png)
